molecular formula C22H19ClN6O2S B611995 Varlitinib CAS No. 845272-21-1

Varlitinib

Número de catálogo: B611995
Número CAS: 845272-21-1
Peso molecular: 466.9 g/mol
Clave InChI: UWXSAYUXVSFDBQ-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Aplicaciones Científicas De Investigación

    Varlitinib in Biliary Tract Cancer

    Clinical Trials and Efficacy
    The TreeTopp study assessed the combination of this compound with capecitabine in patients with advanced biliary tract cancer who had previously undergone gemcitabine-containing chemotherapy. In this double-blind, randomized phase II trial, patients received either this compound (300 mg twice daily) in conjunction with capecitabine or a placebo with capecitabine. The results indicated an objective response rate of 9.4% for the this compound group compared to 4.8% for the placebo group, with a median progression-free survival (PFS) of 2.83 months versus 2.79 months respectively, suggesting limited efficacy overall but potential benefits in specific subgroups such as female patients and those with gallbladder cancer .

    Treatment GroupObjective Response RateMedian PFS (months)Overall Survival (months)
    This compound + Capecitabine9.4%2.837.8
    Placebo + Capecitabine4.8%2.797.5

    This compound in Cholangiocarcinoma

    In Vitro and In Vivo Studies
    this compound has shown promise as a therapeutic agent for cholangiocarcinoma (CCA) through its inhibition of the epidermal growth factor receptor and HER2 pathways. In vitro studies demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in CCA cell lines such as KKU-214 and KKU-100 by suppressing Akt and Erk1/2 activity. Furthermore, in vivo experiments using CCA xenograft models indicated that this compound effectively suppressed tumor growth without notable toxicity .

    This compound in Gastric Cancer

    Phase II Trials
    A phase II trial investigated the efficacy of this compound combined with mFOLFOX6 in patients with advanced gastric cancer expressing HER1/HER2. Although the combination resulted in an average tumor shrinkage of 22% compared to 12.5% for mFOLFOX6 alone, the results did not reach statistical significance for the primary endpoint of tumor size reduction after 12 weeks . However, safety data remained positive, indicating manageable toxicity levels.

    This compound's Role in Neuroinflammation

    Therapeutic Potential
    Recent studies have explored this compound's effects on neuroinflammatory responses associated with tau pathology and lipopolysaccharide (LPS) treatment. In both in vitro and in vivo models, this compound significantly reduced glial activation and inflammatory cytokine production linked to tau hyperphosphorylation, suggesting its potential therapeutic role in neurodegenerative diseases characterized by inflammation .

    Mecanismo De Acción

  • Análisis Bioquímico

    Biochemical Properties

    Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . It interacts with these enzymes, inhibiting their activity and thus disrupting the biochemical reactions they catalyze .

    Cellular Effects

    This compound has been shown to reduce cell viability and induce cell apoptosis in most TNBC cell lines . It inhibits cell proliferation and enhances cell death via the suppression of Akt and Erk1/2 activity . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    This compound exerts its effects at the molecular level by inhibiting the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . This inhibition disrupts the downstream signaling pathways of these receptors, leading to changes in gene expression and ultimately resulting in cell death .

    Temporal Effects in Laboratory Settings

    Over time, this compound treatment has been observed to cause a shift in the proteome of oral cancer cells . This shift includes the downregulation of five proteins and the upregulation of one protein . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

    Dosage Effects in Animal Models

    In animal models, this compound has been shown to significantly suppress tumor growth after oral administration for 15 days without noticeable toxicity . The effects of this compound were dose-dependent, with tumor stasis observed at a dosage of 50 mg/kg BID and tumor regression observed at a dosage of 100 mg/kg BID .

    Metabolic Pathways

    This compound treatment influences the urea cycle followed by beta-alanine metabolism and glutamate metabolism . It interacts with enzymes and cofactors involved in these metabolic pathways, potentially affecting metabolic flux or metabolite levels .

    Transport and Distribution

    Given its molecular mechanism of action, it is likely that it is transported to the sites of its target enzymes, ErbB-2 and EGFR .

    Subcellular Localization

    As a tyrosine kinase inhibitor, it is likely localized to the cell membrane where its target enzymes, ErbB-2 and EGFR, are located .

    Métodos De Preparación

      Rutas de Síntesis: La ruta sintética para Varlitinib implica reacciones químicas para ensamblar su estructura molecular. Desafortunadamente, los detalles sintéticos específicos no están fácilmente disponibles en el dominio público.

      Producción Industrial: La información sobre los métodos de producción industrial a gran escala es limitada, pero probablemente implique la optimización de la ruta sintética para una producción eficiente y rentable.

  • Análisis De Reacciones Químicas

      Reacciones Sufridas: Varlitinib es un inhibidor pan-EGFR.

      Reactivos y Condiciones Comunes: La información detallada sobre los reactivos y condiciones específicos para la síntesis de this compound es propietaria. es esencial considerar factores como los grupos protectores, los catalizadores y las temperaturas de reacción.

      Productos Principales: El producto principal de la síntesis de this compound es el propio this compound.

  • Comparación Con Compuestos Similares

      Singularidad: La inhibición dual de ErbB-2 y EGFR de Varlitinib lo distingue.

      Compuestos Similares: Si bien no tengo una lista exhaustiva, otros inhibidores de EGFR incluyen Gefitinib, Erlotinib y Osimertinib.

    Actividad Biológica

    Varlitinib, a reversible small molecule pan-human epidermal growth factor receptor (HER) inhibitor, has been developed primarily for the treatment of various cancers, including breast, gastric, and biliary tract cancers. Its mechanism of action involves the inhibition of key receptor tyrosine kinases such as EGFR (HER1), HER2, and HER4, which are critical in tumor proliferation and survival pathways. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

    This compound targets multiple HER family receptors, leading to the inhibition of several downstream signaling pathways crucial for cancer cell survival and proliferation. Specifically, it affects:

    • EGFR : Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
    • HER2 : this compound's action on HER2 is particularly significant in breast cancer models.
    • HER4 : Its modulation also impacts HER4 signaling, contributing to its broad-spectrum activity against various tumors.

    The compound has shown nanomolar potency against these targets, making it a promising therapeutic option in oncology.

    Anti-Proliferative Effects

    Research has demonstrated that this compound effectively reduces cell viability and induces apoptosis in several cancer cell lines. For instance:

    • Triple-Negative Breast Cancer (TNBC) : this compound significantly induced apoptosis in MDA-MB-453 and MDA-MB-468 cell lines but had minimal effect on MDA-MB-231 cells . This suggests a variable response based on the specific cellular context.
    Cell LineApoptosis InductionEffect on Viability
    MDA-MB-453YesSignificant reduction
    MDA-MB-468YesSignificant reduction
    MDA-MB-231NoMinimal effect

    Tumor Growth Inhibition

    In animal models, this compound has shown significant anti-tumor activity. For example, in xenograft models using MDA-MB-468 cells, this compound treatment led to reduced tumor growth without adversely affecting body weight . The compound was also effective in inhibiting tumor growth in cholangiocarcinoma models .

    Clinical Trials

    This compound has been evaluated in several clinical trials across different cancer types:

    • Gastric Cancer : A phase II trial combining this compound with mFOLFOX6 did not meet its primary endpoint of tumor shrinkage but suggested improved progression-free survival (PFS) trends .
    • Biliary Tract Cancer : In the TreeTopp study, this compound combined with capecitabine showed a PFS benefit in female patients and those with gallbladder cancer, although overall efficacy compared to capecitabine alone was not statistically significant .
    • Breast Cancer : A phase Ib study indicated that this compound combined with paclitaxel demonstrated promising efficacy in HER2-positive metastatic breast cancer, with 35.5% partial responses observed among evaluable patients .

    Case Studies

    Several case studies highlight this compound's potential:

    • In patients with advanced biliary tract cancer, the addition of this compound to standard chemotherapy regimens showed tolerability and some efficacy signals, particularly in specific subgroups .
    • A notable case involved a patient with HER2-positive breast cancer who achieved sustained disease control while on this compound after failing multiple lines of therapy .

    Safety Profile

    This compound is generally well-tolerated; however, common adverse effects include:

    • Neutropenia
    • Electrolyte disturbances
    • Fatigue

    These side effects were particularly noted when combined with other chemotherapeutic agents like paclitaxel and carboplatin .

    Propiedades

    IUPAC Name

    4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWXSAYUXVSFDBQ-CYBMUJFWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H19ClN6O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501025597
    Record name N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501025597
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    466.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR. The compound possesses improved physiochemical properties relative to compounds directed at these targets currently in clinical development, and provides superior exposure and equivalent or greater efficacy in animal models of human cancer. Currently, there is no single drug on the market that selectively inhibits both ErbB-2 and EGFR. Varlitinib, which concurrently inhibits the molecular targets of the drugs Herceptin(R) (ErbB-2) and Erbitux(R) (EGFR), may provide enhanced efficacy in the treatment of cancer patients.
    Record name Varlitinib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB05944
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    845272-21-1
    Record name Varlitinib [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845272211
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Varlitinib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB05944
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501025597
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N4-[3-chloro-4-(thiazol-2-ylmethoxy)phenyl]-N6-[(4R)-4-methyl-4, 5-dihydrooxazol-2-yl]quinazoline-4, 6-diamine monohydrate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name VARLITINIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846Y8197W1
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.